2,3-Dibromobiphenyl
Description
2,3-Dibromobiphenyl (CAS 49602-90-6) is a polybrominated biphenyl (PBB) with the molecular formula C₁₂H₈Br₂ and a molecular weight of 312.00 g/mol . Structurally, it consists of two benzene rings linked by a single bond, with bromine atoms substituted at the 2- and 3-positions of the biphenyl framework . Historically, it was used as a flame retardant in plastics, textiles, and electronics due to its ability to inhibit combustion . However, its production and use have been restricted globally due to its persistence in the environment, bioaccumulation in lipid-rich tissues (e.g., liver, adipose), and classification as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . Toxicity mechanisms include activation of the aryl hydrocarbon receptor (AhR), leading to oxidative stress, endocrine disruption, and organ damage .
Structure
3D Structure
Properties
CAS No. |
27479-65-8 |
|---|---|
Molecular Formula |
C12H8Br2 |
Molecular Weight |
312.00 g/mol |
IUPAC Name |
1,2-dibromo-3-phenylbenzene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
InChI Key |
ODVMOIOUMCXTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobiphenyl typically involves the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as benzene or carbon tetrachloride, and the bromination occurs at the 2 and 3 positions of the biphenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the amount of bromine used .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of biphenyl or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted biphenyl derivatives with various functional groups.
Oxidation Reactions: Products include oxidized biphenyl derivatives with different oxidation states.
Reduction Reactions: Products include reduced biphenyl derivatives or biphenyl itself.
Scientific Research Applications
2,3-Dibromobiphenyl has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other polybrominated biphenyls and related compounds.
Biology: Studies have investigated its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Research has explored its potential use in drug development and its interactions with biological targets.
Industry: It is used as a flame retardant in various consumer products, including electronics, textiles, and plastics
Mechanism of Action
The mechanism of action of 2,3-Dibromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism. The activation of this receptor by this compound can lead to the induction of phase I and phase II xenobiotic metabolizing enzymes, which play a role in the detoxification and elimination of foreign compounds from the body .
Comparison with Similar Compounds
Structural Isomerism and Nomenclature
Dibromobiphenyls comprise 12 possible structural isomers, differentiated by bromine substitution patterns. Key isomers include:
- 2,2'-Dibromobiphenyl (CAS 13029-09-9)
- 2,4-Dibromobiphenyl (CAS 53592-10-2)
- 2,5-Dibromobiphenyl (CAS 57422-77-2)
- 4,4'-Dibromobiphenyl (CAS 92-86-4)
These isomers share the molecular formula C₁₂H₈Br₂ but exhibit distinct physicochemical and toxicological profiles due to variations in bromine positioning .
Physicochemical Properties
Key Observations :
Toxicity and Environmental Impact
Key Observations :
Regulatory Status
- This compound : Banned under the Stockholm Convention on Persistent Organic Pollutants (POPs) and restricted in automotive and electronics manufacturing (e.g., Toyota’s TMR SAS0126n standard) .
Analytical Methods and Detection
Gas chromatography (GC) coupled with mass spectrometry is the gold standard for detecting dibromobiphenyl isomers in environmental and biological samples . For example, 2,2'-Dibromobiphenyl and 4,4'-Dibromobiphenyl were identified in halogenated pollutant mixtures using GC fractionation with carrier solvent infusion .
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